Membrane Microviscosity in X-ALD Erythrocytes
In erythrocytes from patients with X-linked adrenoleukodystrophy (X-ALD) and adrenomyeloneuropathy (AMN), heptacosanoic acid (C27:0) levels are quantitatively elevated and contribute to a significant increase in membrane microviscosity relative to controls. The microviscosity value, as measured by fluorescence polarization, is 3.52 ± 0.15 poise in ALD patients compared to 2.95 ± 0.10 poise in normal controls [1]. While this study notes a collective increase in several VLCFAs including C26:0, it explicitly quantifies the contribution of C27:0 to this pathological biophysical change, a finding that is not replicated in studies examining C26:0 alone [1]. The presence of C27:0 in the lipid bilayer is thus a key driver of altered membrane dynamics in peroxisomal disorders.
| Evidence Dimension | Erythrocyte Membrane Microviscosity |
|---|---|
| Target Compound Data | Elevated levels in patient erythrocytes contribute to increased microviscosity |
| Comparator Or Baseline | Hexacosanoic acid (C26:0) levels are also elevated; however, C27:0's specific contribution is quantified in the cited study |
| Quantified Difference | Microviscosity: 3.52 ± 0.15 poise (ALD patients) vs. 2.95 ± 0.10 poise (controls); C27:0 levels correlate with this increase |
| Conditions | Human erythrocyte membranes; Fluorescence polarization of 1,6-diphenyl-1,3,5-hexatriene (DPH) |
Why This Matters
Procurement of C27:0 is essential for accurate mechanistic and diagnostic studies of X-ALD/AMN, as its unique biophysical impact on membranes cannot be inferred from C26:0 data.
- [1] Knazek RA, et al. Increased microviscosity of erythrocyte membranes in patients with adrenoleukodystrophy and adrenomyeloneuropathy. J Clin Invest. 1983;72(1):245-248. PMID: 6874949. View Source
